molecular formula C26H26N4O5 B3986452 1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3986452
M. Wt: 474.5 g/mol
InChI Key: ZIJVKERUOINFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring, methoxyphenyl group, and pyridinylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The initial step often includes the formation of the diazinane ring through a cyclization reaction. Subsequent steps involve the introduction of the methoxyphenyl and pyridinylethyl groups via substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3,3-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
  • 1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-3-ylethyl)-1,3-diazinane-2,4,6-trione

Uniqueness

1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of both methoxyphenyl and pyridinylethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-34-20-3-4-22(35-2)21(17-20)30-24(32)26(23(31)29-25(30)33,11-5-18-7-13-27-14-8-18)12-6-19-9-15-28-16-10-19/h3-4,7-10,13-17H,5-6,11-12H2,1-2H3,(H,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJVKERUOINFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
1-(2,5-Dimethoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.